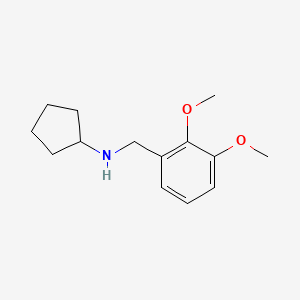

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRRFTJCMRGAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354519 | |

| Record name | N-(2,3-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356094-55-8 | |

| Record name | N-(2,3-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopentyl-(2,3-dimethoxy-benzyl)-amine: Synthesis, Characterization, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is a secondary amine of interest in medicinal chemistry and drug discovery. Its structure, combining a flexible cyclopentyl moiety with a substituted benzyl group, presents a scaffold with potential for diverse biological activities. The 2,3-dimethoxy substitution pattern on the aromatic ring can significantly influence the molecule's electronic properties, conformation, and interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthetic protocol, and methods for the characterization of this compound, offering valuable insights for researchers working with this and related molecules.

Physicochemical Properties

| Property | Estimated Value | Rationale and Comparative Data |

| Molecular Formula | C₁₄H₂₁NO₂ | Based on the chemical structure. |

| Molecular Weight | 235.32 g/mol | Calculated from the molecular formula. For comparison, the non-methoxylated analogue, N-benzylcyclopentanamine, has a molecular weight of 175.27 g/mol .[1] |

| Appearance | Colorless to pale yellow oil or low-melting solid | Benzylamine and cyclopentylamine are colorless liquids.[2][3] The introduction of the aromatic ring and methoxy groups may increase the melting point. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Secondary amines with similar molecular weights have boiling points in this range. Benzylamine boils at 185 °C.[3] The additional mass and polarity from the methoxy groups would be expected to increase the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Limited solubility in water. | The amine group can act as a hydrogen bond acceptor, and the methoxy groups can also participate in hydrogen bonding, affording some water solubility. However, the dominant hydrocarbon structure suggests greater solubility in organic solvents. Benzylamine is soluble in water.[3] The hydrochloride salt would exhibit significantly higher water solubility. |

| pKa (of the conjugate acid) | 9.5 - 10.5 | The pKa of the conjugate acid of cyclopentylamine is 10.65.[2] The electron-withdrawing inductive effect of the benzyl group would slightly decrease the basicity of the amine compared to a simple alkylamine. The methoxy groups on the aromatic ring are electron-donating by resonance, which could slightly increase the basicity compared to unsubstituted benzylamine (pKa of conjugate acid is 9.33).[3] |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is through the reductive amination of 2,3-dimethoxybenzaldehyde with cyclopentylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

Materials:

-

2,3-Dimethoxybenzaldehyde

-

Cyclopentylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add cyclopentylamine (1.0-1.2 eq) to the solution. If desired, a catalytic amount of glacial acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: In a separate flask, prepare a slurry of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) is a mild and effective choice for this reaction. Add the reducing agent portion-wise to the reaction mixture over 15-20 minutes, monitoring for any temperature increase.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. This typically takes 2-24 hours.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Chemical Reactivity and Stability

-

Basicity and Salt Formation: As a secondary amine, this compound is basic and will react with acids to form the corresponding ammonium salts (e.g., hydrochloride or hydrobromide salts). These salts are typically crystalline solids with increased water solubility.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the molecule nucleophilic. It can react with electrophiles such as alkyl halides and acyl chlorides.

-

Oxidation: Secondary amines can be susceptible to oxidation. Strong oxidizing agents can lead to a variety of products. Care should be taken to avoid prolonged exposure to air and strong oxidants.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be sensitive to light and air over long-term storage. Storing under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place is recommended.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy (Predicted Chemical Shifts)

-

Aromatic Protons (Ar-H): ~6.8-7.2 ppm (multiplets, 3H). The exact shifts will be influenced by the 2,3-dimethoxy substitution pattern.

-

Methoxy Protons (-OCH₃): ~3.8-3.9 ppm (two singlets, 6H total, 3H each).

-

Benzylic Protons (-CH₂-Ar): ~3.7-3.8 ppm (singlet or closely spaced doublet, 2H).

-

Amine Proton (-NH-): A broad singlet that can appear over a wide range (~1.0-3.0 ppm) and is exchangeable with D₂O.

-

Cyclopentyl Proton (-CH-N): ~2.8-3.2 ppm (multiplet, 1H).

-

Cyclopentyl Protons (-CH₂-): ~1.2-1.9 ppm (multiplets, 8H).[4]

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

-

Aromatic Carbons (Ar-C): ~110-155 ppm. The carbons bearing the methoxy groups will be downfield.

-

Methoxy Carbons (-OCH₃): ~55-60 ppm.

-

Benzylic Carbon (-CH₂-Ar): ~50-55 ppm.

-

Cyclopentyl Carbon (-CH-N): ~58-63 ppm.

-

Cyclopentyl Carbons (-CH₂-): ~23-35 ppm.[4]

Infrared (IR) Spectroscopy

-

N-H Stretch: A weak to medium, sharp absorption band around 3300-3350 cm⁻¹ is characteristic of a secondary amine.[5]

-

C-H Stretch (sp³): Multiple bands below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

-

C-H Stretch (sp²): Bands above 3000 cm⁻¹ (~3010-3080 cm⁻¹).

-

C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A medium absorption in the 1250-1020 cm⁻¹ range for the aliphatic C-N bond and a stronger band in the 1335-1250 cm⁻¹ range for the aromatic C-N system.[5]

-

C-O Stretch (Aromatic Ether): Strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

-

Fragmentation: A prominent fragment is expected from the benzylic cleavage, resulting in the formation of the 2,3-dimethoxybenzyl cation or the cyclopentylaminomethyl radical.

Safety and Handling

-

General Precautions: Handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.

-

Toxicity: While specific toxicity data is unavailable, related amines can be corrosive and may cause skin and eye irritation.[6] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

In case of exposure:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes.

-

Skin: Wash affected area with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

-

Potential Applications in Drug Development

The structural motifs within this compound are found in various biologically active molecules. The cyclopentyl group can enhance binding to hydrophobic pockets in proteins, while the substituted benzylamine core is a common feature in compounds targeting receptors and enzymes. The 2,3-dimethoxy substitution can modulate the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with specific biological targets. This scaffold could be explored for its potential in areas such as neuroscience, oncology, and infectious diseases. The development of related compounds containing carbocyclic moieties like cyclopropane has shown promise in various therapeutic areas.[7]

Conclusion

This technical guide provides a foundational understanding of this compound for researchers in the chemical and pharmaceutical sciences. By leveraging data from analogous structures, a robust profile of its physicochemical properties, a reliable synthetic route, and expected characterization data have been presented. This information serves as a valuable starting point for the synthesis, characterization, and further investigation of this compound and its derivatives in drug discovery and development programs.

References

-

Wikipedia. Cyclopentylamine. [Link]

-

Wikipedia. Cyclopentamine. [Link]

-

International Journal of Creative Research Thoughts. Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7608, Cyclopentamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2906, Cyclopentylamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. [Link]

-

Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4715568, N-benzylcyclopentanamine. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

Sources

- 1. N-benzylcyclopentanamine | C12H17N | CID 4715568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentylamine - Wikipedia [en.wikipedia.org]

- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine (CAS: 356094-55-8): A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth technical overview of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine, a secondary amine of significant interest in medicinal chemistry and drug development. By integrating foundational chemical principles with insights into its synthesis, potential biological activities, and safe handling protocols, this document serves as a critical resource for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: Strategic Importance in Medicinal Chemistry

This compound incorporates two key structural motifs that are frequently explored in the design of novel therapeutic agents: the cyclopentylamine moiety and the dimethoxybenzyl group. The cyclopentyl group introduces a degree of conformational rigidity, a desirable property in drug candidates that can enhance binding affinity to biological targets. The dimethoxybenzyl portion, on the other hand, is a common feature in compounds targeting the central nervous system (CNS) and other biological pathways. The strategic combination of these fragments suggests a potential for this molecule to interact with a range of biological targets, making it a compelling subject for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 356094-55-8 | N/A |

| Molecular Formula | C₁₄H₂₁NO₂ | N/A |

| Molecular Weight | 235.33 g/mol | N/A |

| Appearance | Likely a solid at room temperature | Inferred from Melting Point |

| Melting Point | 149 - 150 °C | N/A |

| Density | 1.05 g/mL | N/A |

| Hazard Classification | Irritant | N/A |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be efficiently achieved through reductive amination. This widely employed method in organic chemistry involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the desired amine.

Proposed Synthetic Pathway: Reductive Amination

The most logical and established route for the synthesis of the title compound is the reductive amination of cyclopentanone with 2,3-dimethoxybenzylamine. This reaction proceeds in two key steps:

-

Imine Formation: The carbonyl group of cyclopentanone reacts with the primary amine of 2,3-dimethoxybenzylamine to form a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine).

-

Reduction: The resulting imine is then reduced to the final secondary amine product using a suitable reducing agent.

An In-depth Technical Guide to the Molecular Structure of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine. This molecule is of significant interest to the drug development community due to its structural motifs—a dimethoxy-substituted benzene ring and a benzylamine scaffold—which are common in pharmacologically active compounds.[1][2] This document details a robust and validated protocol for its synthesis via reductive amination, outlines a complete workflow for its structural elucidation using modern analytical techniques, and presents a thorough analysis of its spectroscopic data. The methodologies and insights contained herein are intended to serve as a foundational resource for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development.

Introduction and Rationale

Chemical Identity

This compound is a secondary amine featuring a cyclopentyl group and a 2,3-dimethoxybenzyl group attached to the nitrogen atom. Its systematic IUPAC name is N-(2,3-dimethoxybenzyl)cyclopentanamine.

| Identifier | Value |

| IUPAC Name | N-(2,3-dimethoxybenzyl)cyclopentanamine |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Molecular Weight | 235.32 g/mol |

| CAS Number (Precursors) | 2,3-Dimethoxybenzaldehyde: 86-51-1[3][4][5]Cyclopentylamine: 1003-03-8[6][7][8][9][10] |

Scientific Rationale for Investigation

The scientific interest in this compound stems from the established pharmacological importance of its constituent parts. Dimethoxybenzene derivatives are known to exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.[1] The benzylamine framework is a core structure in numerous neurotransmitter analogues and other bioactive molecules. The specific 2,3-dimethoxy substitution pattern, in particular, is a key feature in compounds designed to interact with various biological targets. Therefore, a definitive guide to the synthesis and structural verification of this molecule serves as a critical enabling tool for further pharmacological screening and lead optimization studies.

Synthesis and Purification

The synthesis of the target molecule is most efficiently and selectively achieved through a one-pot reductive amination reaction. This method involves the initial formation of an iminium ion intermediate from the reaction of 2,3-dimethoxybenzaldehyde and cyclopentylamine, followed by its immediate reduction to the corresponding secondary amine.

Causality of Reagent Selection

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[11][12] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild and selective hydride donor. Its reduced reactivity prevents the premature reduction of the starting aldehyde. Crucially, it reduces the protonated iminium ion intermediate much faster than it reduces the aldehyde, allowing the entire reaction to be performed in a single pot, which enhances efficiency and yield.[12][13][14] The steric bulk and electron-withdrawing acetate groups temper the reactivity of the borohydride, making it highly chemoselective.[12]

Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reactants and intermediates without interfering with the reaction.[11][12]

Synthesis Workflow Diagram

Caption: Reductive Amination Synthesis Workflow.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2,3-dimethoxybenzaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE, 0.2 M), add cyclopentylamine (1.1 eq.). Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the imine/iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution over 10 minutes. The reaction is mildly exothermic.

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of DCE). Combine the organic layers.

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford this compound as a clear to pale yellow oil.

Structural Elucidation and Characterization

The definitive structure of the synthesized compound was confirmed through a combination of mass spectrometry and spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the compound's structure through fragmentation analysis.

-

Technique: Electrospray Ionization (ESI), Positive Ion Mode.

-

Expected Molecular Ion: [M+H]⁺ at m/z = 236.16.

-

Key Fragmentation Pattern: A hallmark of benzylamine fragmentation is the cleavage of the C-N bond to form a stable benzyl or tropylium cation.[15] The primary fragmentation pathway for this compound is the loss of the cyclopentylamine neutral fragment, leading to the formation of the 2,3-dimethoxybenzyl cation, which can rearrange to the more stable tropylium ion.

-

m/z = 151.07: This prominent peak corresponds to the [C₉H₁₁O₂]⁺ fragment (the 2,3-dimethoxybenzyl cation).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR) - Predicted Chemical Shifts (δ) and Multiplicities:

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (H-6) | ~6.98 | d (doublet) | 1H | Ortho-coupled to H-5. |

| Aromatic (H-5) | ~6.95 | t (triplet) | 1H | Coupled to H-4 and H-6. |

| Aromatic (H-4) | ~6.85 | d (doublet) | 1H | Ortho-coupled to H-5. |

| Benzylic (-CH₂-) | ~3.75 | s (singlet) | 2H | Methylene protons adjacent to the aromatic ring and nitrogen. |

| Methoxy (-OCH₃) | 3.87 | s (singlet) | 3H | Methoxy group at C-2 or C-3.[16] |

| Methoxy (-OCH₃) | 3.85 | s (singlet) | 3H | Methoxy group at C-2 or C-3.[16] |

| Cyclopentyl (-CH-) | ~3.10 | p (pentet) | 1H | Methine proton on the cyclopentyl ring attached to nitrogen. |

| NH (Amine) | ~1.80 | br s (broad singlet) | 1H | Exchangeable proton, often broad. |

| Cyclopentyl (-CH₂-) | 1.50 - 1.80 | m (multiplet) | 8H | Methylene protons of the cyclopentyl ring. |

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (δ):

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Aromatic (C-2, C-3) | ~152, ~147 | Aromatic carbons bearing methoxy groups, deshielded. |

| Aromatic (C-1) | ~133 | Quaternary aromatic carbon attached to the benzylic group. |

| Aromatic (C-5) | ~124 | Aromatic CH. |

| Aromatic (C-6) | ~120 | Aromatic CH. |

| Aromatic (C-4) | ~111 | Aromatic CH. |

| Cyclopentyl (-CH-) | ~59 | Methine carbon attached to nitrogen. |

| Methoxy (-OCH₃) | ~55.8 | Methoxy carbons. |

| Benzylic (-CH₂-) | ~52 | Benzylic carbon attached to nitrogen. |

| Cyclopentyl (-CH₂-) | ~33 | Methylene carbons beta to the nitrogen. |

| Cyclopentyl (-CH₂-) | ~24 | Methylene carbon gamma to the nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A weak to medium, sharp absorption band is expected around 3300-3350 cm⁻¹ , characteristic of a secondary amine N-H bond.[17][18]

-

C-H Stretch (sp³): Multiple bands below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹ ) corresponding to the C-H stretching of the cyclopentyl and benzylic methylene groups.

-

C-H Stretch (sp²): Weak bands above 3000 cm⁻¹ (approx. 3000-3070 cm⁻¹ ) from the aromatic C-H bonds.

-

C=C Stretch (Aromatic): Medium intensity peaks in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions are characteristic of the benzene ring.

-

C-O Stretch (Aromatic Ether): A strong, characteristic band is expected around 1250-1270 cm⁻¹ due to the asymmetric C-O-C stretching of the aryl ether.[19]

-

C-N Stretch: A medium to weak band in the 1180-1220 cm⁻¹ region corresponding to the C-N stretching vibration.[17]

Summary of Characterization Data

| Analysis | Technique | Expected Result |

| Identity | ESI-MS | [M+H]⁺ = 236.16 m/z |

| Structure | ¹H NMR, ¹³C NMR | Spectra consistent with predicted chemical shifts and multiplicities. |

| Functional Groups | FTIR | Presence of N-H, C-O (ether), and aromatic C=C stretches. |

| Purity | HPLC/UPLC | >98% (typical result after chromatography) |

Conclusion

This guide has established a definitive and reproducible methodology for the synthesis and structural confirmation of this compound. The selection of reductive amination with sodium triacetoxyborohydride provides a high-yielding and clean route to the target compound. The comprehensive analysis of its mass spectrometric, NMR, and IR spectroscopic data provides an unambiguous structural assignment and serves as a benchmark for future studies. This foundational work enables further investigation into the pharmacological potential of this molecule and its derivatives, providing researchers with the necessary tools for confident synthesis and characterization.

References

-

2,3-Dimethoxybenzylamine | C9H13NO2 | CID 78106. PubChem, National Institutes of Health. Available at: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Available at: [Link]

-

Kolesińska, B., & Kamiński, Z. J. (2006). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Journal of Molecular Structure, 787(1-3), 114-120. Available at: [Link]

-

Infrared Spectroscopy. Available at: [Link]

-

Baranov, D., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Chemistry, 5(1), 281-293. Available at: [Link]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

-

Cyclopentylamine. (2024). In Wikipedia. Available at: [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Reductive amination NaB(AcO)3. (2023). Reddit. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3-Dimethoxybenzaldehyde | 86-51-1 [chemicalbook.com]

- 3. 2,3-Dimethoxybenzaldehyde 98 86-51-1 [sigmaaldrich.com]

- 4. 2,3-Dimethoxybenzaldehyde | CAS 86-51-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2,3-Dimethoxybenzaldehyde | 86-51-1 | Benchchem [benchchem.com]

- 6. Cyclopentylamine 99 1003-03-8 [sigmaaldrich.com]

- 7. Cyclopentylamine - Wikipedia [en.wikipedia.org]

- 8. Cyclopentylamine | CAS 1003-03-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Cyclopentylamine | 1003-03-8 [chemicalbook.com]

- 10. matrixscientific.com [matrixscientific.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sodium triacetoxyborohydride [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. reddit.com [reddit.com]

- 15. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2,3-Dimethoxybenzyl alcohol(5653-67-8) 1H NMR [m.chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to Cyclopentyl-(2,3-dimethoxy-benzyl)-amine: Synthesis, Characterization, and Potential Pharmacological Significance

Abstract

This technical guide provides a comprehensive overview of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine, a novel chemical entity with potential applications in drug discovery and development. While specific literature on this exact molecule is not publicly available, this document leverages established principles of organic synthesis and medicinal chemistry to propose a robust synthetic route, detail expected physicochemical properties, and explore potential biological activities based on structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a roadmap for the future investigation of this compound.

Introduction: The Rationale for a Novel Benzylamine Derivative

Substituted benzylamines represent a privileged scaffold in medicinal chemistry, forming the core of a wide array of pharmacologically active agents.[1][2] The versatility of the benzylamine moiety allows for the fine-tuning of steric and electronic properties, leading to compounds with diverse biological targets, including enzymes and receptors.[1][2] The incorporation of a cyclopentyl group introduces a lipophilic, alicyclic component that can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), while potentially enhancing binding affinity to target proteins.

The 2,3-dimethoxy substitution pattern on the benzyl ring is of particular interest. The methoxy groups can act as hydrogen bond acceptors and influence the overall electronic nature of the aromatic ring, which can be critical for molecular recognition by biological targets. This guide will explore the synthesis, characterization, and potential pharmacological landscape of this compound, providing a theoretical yet robust framework for its scientific exploration.

Proposed Synthesis and Mechanism

The most logical and efficient synthetic route to this compound is through reductive amination . This widely utilized reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine.[3][4][5][6][7]

The proposed synthesis of this compound would involve the reaction of 2,3-dimethoxybenzaldehyde with cyclopentylamine .[8]

Reaction Scheme:

Caption: Proposed synthesis of this compound via reductive amination.

Step-by-Step Experimental Protocol:

-

Imine Formation:

-

To a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or toluene) is added cyclopentylamine (1.0-1.2 eq).

-

A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the formation of the imine intermediate.

-

-

Reduction:

-

Once imine formation is complete, a reducing agent is added to the reaction mixture. Common choices include:

-

The reaction is stirred until the imine is fully consumed, as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of water or a dilute aqueous acid.

-

The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent depends on the reducing agent used. Methanol is suitable for NaBH₄, while dichloromethane is preferred for STAB.

-

Stoichiometry: A slight excess of the amine can be used to drive the imine formation to completion.

-

Choice of Reducing Agent: Sodium borohydride is a cost-effective and easy-to-handle reagent. Catalytic hydrogenation offers a greener alternative with water as the only byproduct.

Physicochemical Properties and Characterization

The expected physicochemical properties of this compound are summarized in the table below. These are predicted based on the properties of its constituent fragments, 2,3-dimethoxybenzylamine and cyclopentylamine.[8][9][10]

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Molecular Weight | 235.32 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Likely to have low solubility in water. |

| pKa (of the amine) | Estimated to be in the range of 9-10 |

Analytical Characterization:

A self-validating analytical workflow is crucial to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons, the methoxy groups, the benzylic protons, the cyclopentyl protons, and the N-H proton.

-

¹³C NMR: Will show the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Will show characteristic absorption bands for the functional groups present, such as the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the methoxy groups.

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Elemental Analysis: To confirm the percentage composition of carbon, hydrogen, nitrogen, and oxygen.

-

Potential Biological Activities and Pharmacological Profile

Based on the structural motifs present in this compound, several potential biological activities can be postulated.

Neurological and CNS Activity:

-

Potential Mechanism of Action: The compound could potentially modulate neurotransmitter systems. For instance, some cyclopentylamine derivatives act as releasing agents for catecholamines like norepinephrine and dopamine.[15] A related compound, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, has been shown to be a peripheral dopamine blocking agent.[16]

Caption: Potential CNS-related mechanism of action for this compound.

Anticancer and Antimicrobial Potential:

Substituted benzylamines have been investigated for their potential as anticancer and antimicrobial agents.[17]

-

Anticancer Activity: Some substituted aryl benzylamines have been designed as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is implicated in prostate cancer.[1][2]

-

Antimicrobial and Cytotoxic Effects: Certain N-substituted benzylamine derivatives have demonstrated antimicrobial and cytotoxic effects, potentially through pathways like aldehyde dehydrogenase.[17]

Experimental Workflow for Biological Screening:

A tiered approach to biological screening would be most effective.

-

Initial High-Throughput Screening (HTS):

-

Screen the compound against a broad panel of receptors and enzymes to identify potential targets.

-

Perform general cytotoxicity assays using various cancer cell lines.

-

Conduct antimicrobial assays against a panel of bacteria and fungi.

-

-

Secondary Assays:

-

Based on HTS hits, perform more specific dose-response assays to determine potency (e.g., IC₅₀ or EC₅₀ values).

-

For promising CNS activity, conduct in vitro receptor binding assays and neurotransmitter uptake assays.

-

-

In Vivo Studies:

-

If significant in vitro activity is observed, proceed to in vivo models to assess efficacy, pharmacokinetics, and preliminary toxicity.

-

Future Directions and Conclusion

This compound represents a novel chemical entity with a promising, albeit unexplored, pharmacological potential. The synthetic route outlined in this guide is robust and based on well-established chemical principles. The proposed characterization workflow will ensure the identity and purity of the synthesized compound.

Future research should focus on:

-

The successful synthesis and thorough characterization of the compound.

-

A comprehensive biological screening to identify its primary pharmacological targets.

-

Structure-activity relationship (SAR) studies by synthesizing and testing analogues with different substitution patterns on the benzyl ring and modifications to the cyclopentyl group.

This in-depth technical guide provides the necessary foundation for researchers to embark on the investigation of this compound, a molecule that holds the potential to contribute to the development of new therapeutic agents.

References

Sources

- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyclopentylamine - Wikipedia [en.wikipedia.org]

- 9. 2,3-Dimethoxybenzylamine | C9H13NO2 | CID 78106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacology of Ketamine | Colorado Department of Public Health and Environment [cdphe.colorado.gov]

- 15. Cyclopentamine - Wikipedia [en.wikipedia.org]

- 16. 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 19. Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]

- 21. Ketamine - Wikipedia [en.wikipedia.org]

- 22. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 23. US3254124A - Aminoketones and methods for their production - Google Patents [patents.google.com]

- 24. labsolu.ca [labsolu.ca]

- 25. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 2,4-二甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

The Benzylamine Backbone: A Journey from Serendipity to Precision-Engineered Therapeutics

An In-depth Technical Guide on the Discovery and History of Substituted Benzylamine Compounds for Researchers, Scientists, and Drug Development Professionals.

Abstract

The substituted benzylamine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast and diverse array of therapeutic agents. This guide charts the historical and scientific journey of these compounds, from their early, often serendipitous, discoveries to their current status as targets of rational, structure-based drug design. We will explore the evolution of synthetic methodologies, delve into the intricate structure-activity relationships that govern their pharmacological profiles, and examine their profound impact across numerous therapeutic areas, including their roles as antihistamines, anticancer agents, and treatments for psychiatric disorders. This comprehensive overview will provide researchers and drug development professionals with a thorough understanding of the enduring legacy and future potential of substituted benzylamines.

Introduction

At its core, a substituted benzylamine is an organic compound featuring a benzyl group (a benzene ring attached to a CH2 group) bonded to a nitrogen atom, with various substituents on the aromatic ring and/or the amine.[1] This seemingly simple structural motif possesses a remarkable degree of chemical versatility, allowing for the fine-tuning of its physicochemical and pharmacological properties. This adaptability has made the benzylamine scaffold a privileged structure in drug discovery, capable of interacting with a wide range of biological targets.

The significance of substituted benzylamines in medicine is extensive, with approved drugs spanning a multitude of therapeutic classes. Examples include the antihistamine Levocetirizine, the antiplatelet agent Clopidogrel, the Alzheimer's drug Donepezil, and the antidepressant Mirtazapine.[2] The journey of these compounds from laboratory curiosities to life-saving medicines is a testament to the power of organic synthesis and the iterative process of drug development.

Early Discoveries and the Dawn of a New Pharmacological Era

The history of benzylamine compounds is intertwined with the birth of modern pharmacology. While benzylamine itself was first synthesized in the 19th century, its therapeutic potential and that of its derivatives were not immediately recognized.[1] One of the earliest significant forays into related structures was the synthesis of amphetamine in 1887 by Lazăr Edeleanu.[3] Though not a direct benzylamine, its phenethylamine backbone is structurally related and its later commercialization as Benzedrine in 1934 for use as a decongestant opened the door to the exploration of sympathomimetic amines.[3]

These early explorations were often characterized by a degree of serendipity, with the physiological effects of newly synthesized compounds being discovered through broad screening or even accidental exposure. The realization that small modifications to the chemical structure could lead to profound changes in biological activity set the stage for the systematic development of substituted benzylamine drugs.

The Pharmacological Ascendancy of Substituted Benzylamines

The mid-20th century saw a dramatic expansion in the therapeutic applications of substituted benzylamines. Driven by advances in synthetic chemistry and a growing understanding of physiology, researchers began to rationally design and synthesize novel compounds for specific therapeutic targets.

A Diverse Pharmacopoeia

Substituted benzylamines have demonstrated a remarkable breadth of biological activity, leading to their development as treatments for a wide array of conditions.[2] Their applications include:

-

Psychiatric Disorders: A significant number of benzylamine derivatives have been developed for the treatment of depression, anxiety disorders, schizophrenia, and other psychiatric conditions.[4]

-

Anticancer Agents: More recently, novel benzylamine compounds have been investigated for their potential as anticancer drugs, with some showing pro-apoptotic activity in cancer cells.[5][6]

-

Antimicrobial and Antifungal Agents: The benzylamine scaffold has also been explored for its potential in combating infectious diseases.[2]

-

Cardiovascular Drugs: Compounds like Clopidogrel highlight the importance of benzylamines in treating cardiovascular diseases.[2]

-

Neurodegenerative Diseases: Donepezil, a benzylamine derivative, is a key medication in the management of Alzheimer's disease.[2]

This wide range of applications underscores the chemical tractability of the benzylamine core and its ability to be tailored to interact with diverse biological targets.

Core Synthetic Methodologies: Building the Benzylamine Backbone

The synthesis of substituted benzylamines has evolved from classical methods to more sophisticated and efficient modern techniques. A foundational and widely employed method is reductive amination .

Reductive Amination: A Workhorse of Benzylamine Synthesis

This powerful reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions.

Conceptual Workflow of Reductive Amination:

Caption: General workflow for the synthesis of substituted benzylamines via reductive amination.

Detailed Experimental Protocol: Synthesis of N-Benzyl-4-methoxybenzylamine via Reductive Amination

This protocol describes a typical reductive amination procedure. The causality behind the choice of reagents is key: sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.

-

Reaction Setup: To a solution of 4-methoxybenzaldehyde (1.0 eq) and benzylamine (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-4-methoxybenzylamine.

-

Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Other Key Synthetic Strategies

Beyond reductive amination, several other methods are employed for the synthesis of substituted benzylamines[7]:

-

Alkylation of Amines: The reaction of benzyl halides with ammonia or primary amines.

-

Reduction of Nitriles and Amides: The conversion of benzonitriles or benzamides to benzylamines using reducing agents like lithium aluminum hydride.[8]

-

Modern Catalytic Methods: Recent advances have introduced transition-metal-catalyzed methods that offer improved efficiency and functional group tolerance.[9]

Structure-Activity Relationship (SAR) Studies: Decoding Pharmacological Activity

The pharmacological effects of substituted benzylamines are exquisitely sensitive to their chemical structure. SAR studies systematically modify the compound's structure to understand how these changes influence its interaction with a biological target, ultimately guiding the design of more potent and selective drugs.

Key Structural Modifications and Their Effects

The following table summarizes common structural modifications and their general impact on the activity of adrenergic drugs, a class where benzylamine-related structures are prevalent.[10]

| Structural Feature | Modification | General Effect on Adrenergic Activity |

| Aromatic Ring | Hydroxyl groups at meta and para positions (catechol) | Maximizes activity at adrenergic receptors. |

| Replacement of catechol with other groups | Can confer selectivity for specific receptor subtypes (e.g., β2-agonists). | |

| Amine Group | Increasing the bulk of the N-substituent | Decreases α-receptor activity and increases β-receptor activity. |

| Ethylamine Side Chain | α-methyl substitution | Increases duration of action by preventing metabolism by monoamine oxidase (MAO). |

Logical Progression of Drug Design based on SAR:

Caption: Iterative process of drug optimization guided by Structure-Activity Relationship (SAR) studies.

These principles have been instrumental in the development of numerous drugs. For example, the evolution of β-agonists from the non-selective isoproterenol to the β2-selective salbutamol was a direct result of systematic SAR studies.[10]

Modern Applications and Future Horizons

The story of substituted benzylamines is far from over. Contemporary research continues to uncover new therapeutic possibilities and refine existing ones.

Targeted Therapies and Precision Medicine

Modern drug discovery efforts are increasingly focused on developing highly selective agents that target specific molecular pathways implicated in disease. For instance, benzylamine-based inhibitors are being designed to target enzymes like 17β-hydroxysteroid dehydrogenase type 3 for the treatment of prostate cancer.[11] This structure-based design approach, often aided by computational modeling, allows for the creation of compounds with high potency and selectivity, minimizing off-target effects.[11]

Signaling Pathway Modulation

A deep understanding of cellular signaling is crucial for modern drug development. Substituted benzylamines can be designed to modulate these pathways with high precision. For example, N-benzyl phenethylamines have been synthesized as agonists for serotonin 5-HT2A/2C receptors, which are involved in mood, cognition, and perception.[12]

Simplified Signaling Pathway for a G-Protein Coupled Receptor (GPCR) Agonist:

Caption: A benzylamine agonist binding to a GPCR, initiating an intracellular signaling cascade.

Conclusion

The substituted benzylamine framework has proven to be an exceptionally fruitful starting point for drug discovery. From the early days of broad-spectrum physiological agents to the current era of precision-targeted therapeutics, the journey of these compounds mirrors the evolution of medicinal chemistry itself. The continued exploration of their synthetic accessibility, coupled with a deeper understanding of their interactions with biological systems, ensures that substituted benzylamines will remain a vital component of the pharmacopeia for the foreseeable future. Their history serves as a powerful reminder of how a simple chemical scaffold can be elegantly and effectively elaborated to address a vast spectrum of human diseases.

References

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available from: [Link]

-

Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: Synthesis, structure-activity relationship, and action mechanism studies. ResearchGate. Available from: [Link]

- Benzylamine derivatives which are useful in treating psychiatric disorders. Google Patents.

-

Compound Benzylamine (FDB012059). FooDB. Available from: [Link]

-

History and culture of substituted amphetamines. Wikipedia. Available from: [Link]

-

Benzylamine. Wikipedia. Available from: [Link]

-

Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. Available from: [Link]

-

Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI. Available from: [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available from: [Link]

-

Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. ACS Omega. Available from: [Link]

-

Bioactive compounds containing benzylamines. ResearchGate. Available from: [Link]

-

Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate. Available from: [Link]

-

Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. NIH. Available from: [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Available from: [Link]

-

Review articles in BENZYLAMINES. ResearchGate. Available from: [Link]

-

Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. Available from: [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available from: [Link]

-

Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 3. History and culture of substituted amphetamines - Wikipedia [en.wikipedia.org]

- 4. US6313139B1 - Benzylamine derivatives which are useful in treating psychiatric disorders - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzylamine synthesis by C-C coupling [organic-chemistry.org]

- 8. Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity [mdpi.com]

- 9. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Profiling: Cyclopentyl-(2,3-dimethoxybenzyl)amine

[1]

Introduction & Structural Context

Cyclopentyl-(2,3-dimethoxybenzyl)amine is a secondary amine intermediate frequently utilized in the synthesis of CNS-active agents, specifically those targeting dopamine and sigma receptors.[1] Its structure combines a lipophilic cyclopentyl ring with an electron-rich 2,3-dimethoxybenzyl moiety.[1]

Understanding the spectroscopic signature of this molecule is critical for validating the success of reductive amination reactions (typically between 2,3-dimethoxybenzaldehyde and cyclopentylamine) and ensuring the absence of imine intermediates or over-alkylated tertiary amine impurities.[1]

Compound Identity

| Property | Detail |

| IUPAC Name | N-(2,3-Dimethoxybenzyl)cyclopentanamine |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Molecular Weight | 235.33 g/mol |

| CAS Number | 356094-55-8 (Free Base) |

| Appearance | Colorless to pale yellow oil (Free Base); White solid (HCl/HBr salt) |

Synthesis & Workup Context

To interpret the spectra accurately, one must understand the sample's origin.[1] The standard synthesis involves reductive amination. Impurities to watch for in the spectra include unreacted aldehyde (CHO proton ~10 ppm) and the intermediate imine (CH=N proton ~8.3 ppm).

Experimental Workflow (DOT Visualization)

The following flow illustrates the critical path from synthesis to spectroscopic sample preparation, highlighting where impurities are removed.

Figure 1: Critical path for synthesis and isolation of the analytical sample.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) is the standard solvent.[1] Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by the distinct 2,3-substitution pattern on the aromatic ring and the symmetry of the cyclopentyl group.[1]

| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Interpretation |

| Ar-H (5) | 7.00 – 7.05 | Triplet (t) | 1H | J ≈ 8.0 | Meta to both methoxy groups.[1] |

| Ar-H (4, 6) | 6.80 – 6.90 | Multiplet (m) | 2H | - | Ortho/Para to methoxy groups.[1] |

| OCH₃ | 3.86 | Singlet (s) | 3H | - | Methoxy at C3 (less shielded).[1] |

| OCH₃ | 3.84 | Singlet (s) | 3H | - | Methoxy at C2 (sterically crowded).[1] |

| Ar-CH₂-N | 3.80 | Singlet (s) | 2H | - | Benzylic methylene.[1] Note: Shifts to ~4.1 in salt forms. |

| N-CH | 3.05 – 3.15 | Quintet (m) | 1H | J ≈ 6.5 | Methine of cyclopentyl ring.[1] |

| NH | 1.80 – 2.20 | Broad (br s) | 1H | - | Amine proton (exchangeable).[1] |

| Cyclopentyl | 1.75 – 1.90 | Multiplet | 2H | - | β-protons (ring).[1] |

| Cyclopentyl | 1.50 – 1.70 | Multiplet | 4H | - | β/γ-protons (ring).[1] |

| Cyclopentyl | 1.35 – 1.45 | Multiplet | 2H | - | γ-protons (ring).[1] |

Expert Insight: The two methoxy signals are often very close (Δδ < 0.05 ppm). In lower field instruments (300 MHz), they may appear as a coalesced singlet or a split peak. The benzylic CH₂ is a singlet because the amine nitrogen is not a chiral center and inversion is rapid; however, if the sample is acidified (forming the salt), this signal may deshield significantly and potentially split if the nitrogen inversion is locked on the NMR timescale (rare at RT).[1]

¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ, ppm) | Assignment |

| Ar-C (Quat) | 152.6, 147.2 | C-O carbons (C2, C3).[1] C3 is usually further downfield.[1] |

| Ar-C (Quat) | 133.5 | Ipso carbon (C1) attached to CH₂.[1] |

| Ar-CH | 124.0 | C5 (Meta to OMe).[1] |

| Ar-CH | 122.1, 111.5 | C6 and C4.[1] C4 (ortho to OMe) is most shielded (~111). |

| OCH₃ | 60.5, 55.8 | C2-OMe (hindered, ~60 ppm) and C3-OMe (~56 ppm).[1] |

| N-CH (Ring) | 59.8 | Cyclopentyl methine.[1] |

| Ar-CH₂-N | 48.5 | Benzylic carbon.[1] |

| Cyclopentyl | 33.2 | CH₂ alpha to methine. |

| Cyclopentyl | 24.1 | CH₂ beta to methine.[1] |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

Fragmentation Logic

Secondary amines cleave predictably.[1] The molecular ion (M⁺) is visible but often weak in EI. The base peak is driven by α-cleavage or the formation of the stable tropylium-type ion.[1]

Primary Fragmentation Pathway:

-

Molecular Ion: m/z 235 (M⁺)

-

Benzylic Cleavage: Rupture of the C-N bond is favorable, generating the 2,3-dimethoxybenzyl cation.[1]

-

α-Cleavage: Cleavage adjacent to the nitrogen in the cyclopentyl ring.[1]

MS Spectrum Interpretation Table

| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Mechanism |

| 236.2 | High (ESI) | [M+H]⁺ | Protonated molecular ion (ESI mode).[1] |

| 235.1 | Weak (EI) | M⁺[1]• | Molecular ion.[1] |

| 166.1 | Moderate | [Ar-CH₂-NH]⁺ | Loss of C₅H₉ (cyclopentyl radical).[1] |

| 151.0 | 100% (Base) | [Ar-CH₂]⁺ | 2,3-Dimethoxybenzyl cation (Tropylium analog).[1] |

| 84.1 | Moderate | [C₅H₈N]⁺ | Cyclopentyl iminium ion. |

Fragmentation Pathway Diagram (DOT)

Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.[1]

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum confirms the functional groups, specifically distinguishing the secondary amine from the starting aldehyde.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Diagnostic Value |

| 3320 – 3350 | Weak/Broad | N-H Stretch | Confirms secondary amine.[1] (Absent in tertiary impurities). |

| 2950 – 2850 | Strong | C-H Stretch | Alkyl (cyclopentyl) and O-Me C-H stretches.[1] |

| 2835 | Medium | C-H Stretch | Specific O-CH₃ stretch (lower frequency).[1] |

| 1585, 1480 | Medium | C=C Aromatic | Benzene ring skeletal vibrations. |

| 1260, 1040 | Strong | C-O Stretch | Aryl alkyl ether (Ar-O-CH₃).[1] Distinctive for methoxy groups.[1][2][3] |

| 750 | Strong | C-H Bend (oop) | 1,2,3-Trisubstituted benzene (indicates 2,3-substitution).[1] |

Experimental Protocol for Validation

To verify the identity of a synthesized batch using these data points, follow this "Self-Validating" protocol:

-

Sample Prep: Dissolve 10 mg of the oil in 0.6 mL CDCl₃.

-

1H NMR Check:

-

Verify the integral ratio of Aromatic (3H) : Methoxy (6H) : Benzylic (2H) .

-

Pass Criteria: Ratio must be 3:6:2 ±0.1.[1]

-

Fail Criteria: Presence of a singlet at ~10.4 ppm (Aldehyde) or ~8.4 ppm (Imine).

-

-

MS Check:

-

Salt Formation (Optional for Stability):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4715568, N-benzylcyclopentanamine (Analog Reference).[1] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for interpretation of benzylic and cyclopentyl splitting patterns).

-

SDBS. Spectral Database for Organic Compounds (SDBS). (Used for substructure correlation of 2,3-dimethoxybenzylamine).[1] Retrieved from [Link][1]

Technical Guide: Preliminary Biological Screening of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Executive Summary & Pharmacophore Analysis

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine represents a classic "privileged scaffold" in medicinal chemistry, combining a lipophilic alicyclic ring (cyclopentyl) with an electron-rich aromatic system (2,3-dimethoxybenzyl) via a secondary amine linker.

This structural motif is highly characteristic of ligands targeting G-Protein Coupled Receptors (GPCRs) and Sigma Receptors . Specifically, the N-benzylamine core suggests potential activity at:

-

Sigma-1 (

) Receptors: Known to bind N-alkyl-benzylamines with high affinity, modulating Ca -

Dopamine (D

/D -

Monoamine Transporters: Lipophilic secondary amines often interact with DAT/SERT.

Screening Objective: To validate the compound as a CNS-penetrant "Hit" while ruling out immediate cardiotoxicity (hERG inhibition) and non-specific cytotoxicity.

Phase I: In Silico Profiling & Physicochemical De-risking

Before wet-lab screening, computational modeling establishes the "drug-likeness" and predicts blood-brain barrier (BBB) penetration, which is critical for this scaffold.

Calculated Properties (Consensus)

| Property | Value (Est.) | Interpretation |

| LogP | 2.8 – 3.2 | Highly favorable for CNS penetration (Lipophilic). |

| pKa (Basic N) | 9.2 – 9.6 | Predominantly protonated (cationic) at pH 7.4. |

| TPSA | ~21 Ų | Low polar surface area; supports high membrane permeability. |

| MW | ~235.3 g/mol | Fragment-like; high ligand efficiency potential. |

Structural Alerts

-

Metabolic Liability: The methoxy groups at positions 2 and 3 are prime targets for O-demethylation by CYP2D6 or CYP3A4.

-

hERG Trap: The combination of a basic center and lipophilic tails is a known pharmacophore for hERG potassium channel blockade (QT prolongation risk).

Phase II: In Vitro Safety Screening (The "Go/No-Go" Gate)

Rationale: Lipophilic amines can act as cationic amphiphilic drugs (CADs), causing phospholipidosis or non-specific membrane disruption. We must establish a therapeutic window early.

Cytotoxicity Assay (SH-SY5Y Neuroblastoma Line)

Objective: Determine the LC

Protocol:

-

Seeding: Plate SH-SY5Y cells at 5,000 cells/well in 96-well black-wall plates. Incubate 24h.

-

Dosing: Treat with compound (0.1 nM – 100

M, 8-point log scale).-

Vehicle Control: 0.1% DMSO.

-

Positive Control:[1] Staurosporine (1

M).

-

-

Incubation: 48 hours at 37°C, 5% CO

. -

Readout: Add CellTiter-Glo reagent (1:1 v/v), shake 2 mins, incubate 10 mins (dark). Read Luminescence.

hERG Liability Screen (Fluorescence Polarization)

Objective: Assess cardiotoxicity risk early due to the pharmacophore.

Method: Predictor hERG Fluorescence Polarization Assay (cheaper/faster than Patch Clamp for primary screens).

Threshold: IC

Phase III: Primary Pharmacological Profiling (Target Identification)

Based on the structure, the Sigma-1 Receptor is the highest probability target. We utilize a Radioligand Binding Assay (RBA) to determine affinity (

Screening Cascade Diagram

Caption: The logical progression from chemical entity to validated lead. Each step acts as a filter to conserve resources.

Protocol: Sigma-1 Receptor Radioligand Binding

Objective: Determine if the compound displaces the standard radioligand

Reagents:

-

Source Tissue: Guinea pig brain membranes or CHO cells overexpressing h

. -

Radioligand:

(2 nM final concentration). -

Non-specific blocker: Haloperidol (10

M). -

Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:

-

Preparation: Thaw membrane homogenates on ice. Dilute in Tris-HCl buffer to achieve ~10-20

g protein/well. -

Assembly (96-well plate):

-

Total Binding: 150

L Membrane + 25 -

Non-Specific Binding (NSB): 150

L Membrane + 25 -

Test Sample: 150

L Membrane + 25

-

-

Equilibrium: Incubate for 120 minutes at 37°C.

-

Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding to the filter) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold Tris buffer.

-

Counting: Add scintillation cocktail and count in a MicroBeta counter.

Data Analysis:

Calculate specific binding:

Phase IV: Functional Characterization

Binding does not equal activation. If the compound binds

Assay: Intracellular Calcium Mobilization (FLIPR)

-

Context: Sigma-1 agonists often potentiate Bradykinin-induced Ca

release in SK-N-SH cells. -

Protocol: Load cells with Fluo-4 AM dye. Pre-treat with the test compound (30 min). Challenge with Bradykinin. Measure fluorescence spike.

-

Result: An increase in the Bradykinin response compared to control indicates

Agonism .

Phase V: Early ADME (Metabolic Stability)

The 2,3-dimethoxybenzyl group is chemically vulnerable.

Assay: Microsomal Stability (Human/Rat Liver Microsomes)

-

Incubation: 1

M compound + 0.5 mg/mL microsomes + NADPH regenerating system. -

Timepoints: 0, 5, 15, 30, 60 min.

-

Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Verapamil).

-

Analysis: LC-MS/MS (MRM mode). Monitor parent depletion and formation of O-desmethyl metabolites (mass shift -14 Da).

References

-

PubChem. (2025).[2] Compound Summary: 2,3-Dimethoxybenzylamine derivatives. National Library of Medicine. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. (Validates the N-alkyl-benzylamine pharmacophore for Sigma-1). [Link]

-

Glennon, R. A., et al. (1994). Binding of substituted benzylamines at sigma receptors. Journal of Medicinal Chemistry.[3][4] (Foundational SAR for benzylamines). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3-Dimethoxybenzylamine | C9H13NO2 | CID 78106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and peripheral cardiovascular action of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Procurement of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine: A Technical Guide for Researchers

For researchers and professionals in drug development, the timely acquisition of specific chemical entities is paramount to maintaining project momentum. This guide provides an in-depth analysis of the commercial availability and procurement strategy for Cyclopentyl-(2,3-dimethoxy-benzyl)-amine, a substituted benzylamine of interest for various research applications. Our investigation reveals a nuanced landscape, necessitating a strategic approach for its acquisition.

Commercial Availability: A Market Analysis

Our search has identified several reputable suppliers for mono-methoxylated and unsubstituted benzyl cyclopentylamine derivatives. These compounds can serve as valuable benchmarks or precursors for custom synthesis.

Table 1: Commercial Suppliers of Structurally Related Cyclopentyl-benzyl-amine Analogs

| Compound Name | Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cyclopentyl-(2-methoxy-benzyl)-amine | [1] | 353777-76-1 | C₁₃H₁₉NO | 205.3[1] |

| [2] | 353777-76-1 | C₁₃H₁₉NO | 205.30[2] | |

| Cyclopentyl-(3-methoxy-benzyl)-amine | [3] | Not specified | C₁₃H₁₉NO | 205.3[3] |

| Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride | [4] | 1185300-49-5 | C₁₃H₂₀ClNO | 241.76[4] |

| N-benzylcyclopentanamine | [5] | 15205-23-9 | C₁₂H₁₇N | 175.27[5] |

| Cyclopentylamine | [6] | 1003-03-8 | C₅H₁₁N | 85.15[6] |

Strategic Acquisition: The Synthetic Route

Given the absence of direct commercial sources for this compound, a custom synthesis approach is the most viable path forward. The most logical and widely employed method for this class of compounds is reductive amination . This well-established reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the key starting materials would be 2,3-dimethoxybenzaldehyde and cyclopentylamine .

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

The following is a generalized, yet robust, protocol for the synthesis of the target compound. It should be optimized based on laboratory-specific conditions and scale.

Materials:

-

2,3-dimethoxybenzaldehyde

-

Cyclopentylamine[6]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in the chosen solvent (DCM or DCE) in a round-bottom flask equipped with a magnetic stir bar.

-

Add cyclopentylamine (1.0-1.2 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

In a separate flask, prepare a slurry of the reducing agent (1.2-1.5 eq) in the same solvent.

-

Slowly add the reducing agent slurry to the reaction mixture. The addition should be portion-wise to control any potential exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Physicochemical Properties and Characterization

While experimental data for the target molecule is not available, we can predict its properties based on its structure and the properties of its analogs.

Table 2: Predicted and Known Physicochemical Properties

| Property | This compound (Predicted) | N-benzylcyclopentanamine (Known)[5] |

| Molecular Formula | C₁₄H₂₁NO₂ | C₁₂H₁₇N |

| Molecular Weight | 235.32 g/mol | 175.27 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | - |

| Boiling Point | > 250 °C (estimated) | - |

| Solubility | Soluble in most organic solvents (e.g., DCM, Chloroform, Methanol) | - |

Characterization: Upon successful synthesis, the identity and purity of this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Research Applications

The structural motif of a substituted benzylamine is prevalent in many biologically active compounds. The cyclopentyl and dimethoxybenzyl moieties suggest potential interactions with various biological targets. For instance, a structurally related compound, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, has been identified as a peripheral dopamine blocking agent[7]. This suggests that this compound could be investigated for its potential activity on dopamine receptors or other G-protein coupled receptors. The specific 2,3-dimethoxy substitution pattern may confer unique selectivity or potency profiles compared to other isomers.

Conclusion